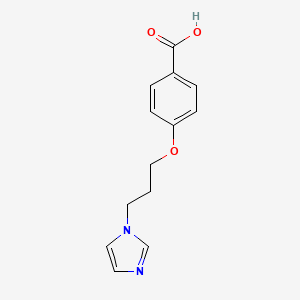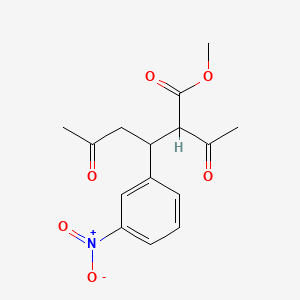
Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate is an organic compound with the molecular formula C16H17NO6. This compound is known for its unique structure, which includes an acetyl group, a nitrophenyl group, and a hexanoate ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with acetylacetone in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the acetyl and ester groups can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-Acetyl-3-(5-nitrophenyl)-2-furylacrylate
- Methyl 2-(Chloroacetyl)-3-(5-nitro-2-furyl)acrylate
- Methyl 3-(5-nitro-2-furyl)acrylate
Uniqueness
Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl group and a nitrophenyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
2469555-30-2 |
|---|---|
Fórmula molecular |
C15H17NO6 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate |
InChI |
InChI=1S/C15H17NO6/c1-9(17)7-13(14(10(2)18)15(19)22-3)11-5-4-6-12(8-11)16(20)21/h4-6,8,13-14H,7H2,1-3H3 |
Clave InChI |
RAJXBQGICRMTEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


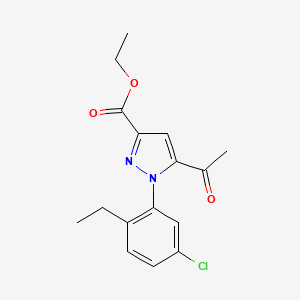

![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
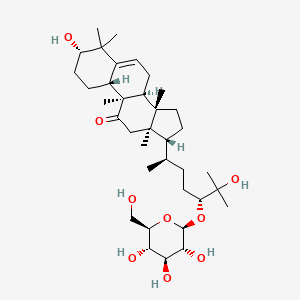
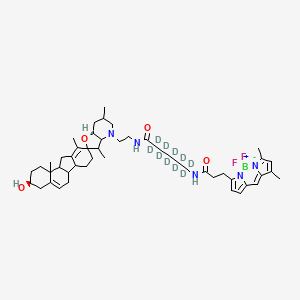
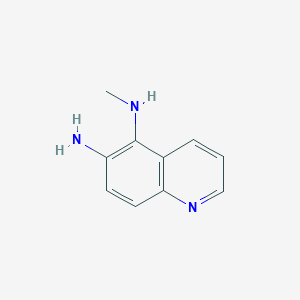
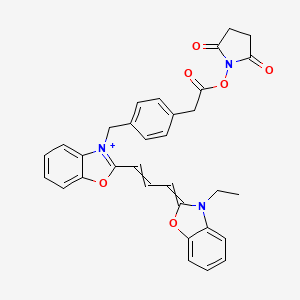
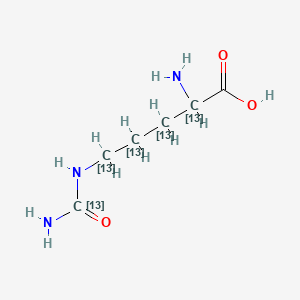
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)

![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
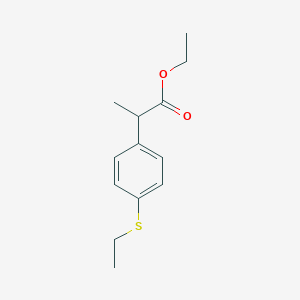
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
